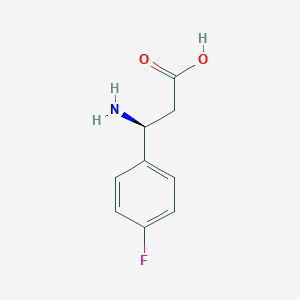

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGFMWPQXUXQRX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352557 | |

| Record name | (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151911-33-0 | |

| Record name | (3S)-3-Amino-3-(4-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 151911-33-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid

This technical guide provides a comprehensive overview of the fundamental properties, biological context, and experimental methodologies associated with (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Properties

This compound is a non-proteinogenic β-amino acid derivative. The presence of a fluorine atom on the phenyl ring significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents, particularly for neurological disorders.

Physicochemical Characteristics

| Property | Value/Description | Source(s) |

| IUPAC Name | (3S)-3-amino-3-(4-fluorophenyl)propanoic acid | N/A |

| Synonyms | (S)-β-(4-Fluorophenyl)-β-alanine, H-β-Phe(4-F)-OH | |

| CAS Number | 151911-33-0 | |

| Molecular Formula | C₉H₁₀FNO₂ | |

| Molecular Weight | 183.18 g/mol | |

| Appearance | Off-white to pale yellow powder/solid | |

| Melting Point | 224-228 °C (decomposes) (for racemic mixture) | |

| Solubility | Described as having "excellent solubility and stability," though quantitative data is not specified. | N/A |

| pKa | Experimental data not available. Predicted pKa for the similar 3-amino-3-(3-fluorophenyl)propanoic acid is 3.61 ± 0.10. | N/A |

| SMILES | N--INVALID-LINK--c1ccc(F)cc1 | N/A |

Spectroscopic Data

Detailed experimental 1H and 13C NMR spectra for this compound are not widely available in public databases. However, general protocols for the NMR analysis of amino acids can be adapted for its characterization.

Biological Context and Mechanism of Action

This compound and its derivatives are primarily investigated for their potential to modulate neurotransmitter systems. While a definitive mechanism of action has not been conclusively established in publicly accessible literature, its structural similarity to γ-aminobutyric acid (GABA) and its role in neurological research suggest a potential interaction with GABA receptors.

A study on the related compound, 3-amino-3-(4-chlorophenyl)propanoic acid, revealed weak antagonist activity at the GABA B receptor. This suggests that this compound may also interact with the GABA B receptor, potentially as a modulator. Further investigation is required to confirm this hypothesis and to determine whether it acts as an agonist, antagonist, or allosteric modulator.

The following diagram illustrates a hypothetical signaling pathway involving the GABA B receptor, a G-protein coupled receptor (GPCR) that, upon activation, can modulate adenylyl cyclase and ion channels.

Experimental Protocols

This section outlines detailed methodologies for the synthesis and characterization of this compound, as well as for assessing its potential biological activity.

Enantioselective Synthesis

Physicochemical Characterization

A standard capillary melting point apparatus can be used. The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. For compounds that decompose, the decomposition temperature is noted.

A common method is the shake-flask method. An excess amount of the compound is added to a known volume of water at a specific temperature. The mixture is agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-spectroscopy.

-

Solution Preparation : Prepare a standard solution of the amino acid of known concentration (e.g., 0.1 M). Also, prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

Titration : Place a known volume of the amino acid solution in a beaker with a calibrated pH electrode.

-

Acidic Titration : Titrate the solution with the standardized HCl, recording the pH after each addition of titrant.

-

Basic Titration : In a separate experiment, titrate a fresh sample of the amino acid solution with the standardized NaOH, again recording the pH after each addition.

-

Data Analysis : Plot the pH versus the equivalents of acid and base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).

Biological Activity Assessment: GABA B Receptor Binding Assay

To investigate the interaction of this compound with the GABA B receptor, a competitive radioligand binding assay can be performed.

-

Membrane Preparation : Prepare cell membranes from a source rich in GABA B receptors (e.g., rat brain tissue or a cell line overexpressing the receptor). This involves homogenization and centrifugation to isolate the membrane fraction.

-

Assay Components :

-

Radioligand : A known high-affinity GABA B receptor ligand labeled with a radioisotope (e.g., [³H]GABA or [³H]CGP54626).

-

Test Compound : this compound at various concentrations.

-

Non-specific Binding Control : A high concentration of an unlabeled, known GABA B receptor ligand (e.g., baclofen) to determine non-specific binding.

-

-

Incubation : Combine the membrane preparation, radioligand, and either the test compound, buffer (for total binding), or non-specific control in a suitable buffer. Incubate to allow binding to reach equilibrium.

-

Separation : Separate the bound from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.

-

Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Calculate the specific binding and plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its potential applications in the development of therapeutics for neurological disorders. While its fundamental physicochemical properties are not exhaustively documented in the public domain, its structural characteristics suggest favorable pharmacological potential. The hypothesized interaction with the GABA B receptor provides a clear path for future research, and the experimental protocols outlined in this guide offer a robust framework for the comprehensive characterization and biological evaluation of this and similar molecules. Further investigation is warranted to fully elucidate its mechanism of action and therapeutic utility.

A Comprehensive Technical Guide to (S)-3-Amino-3-(4-fluorophenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-fluorophenyl)-propionic acid, a non-proteinogenic β-amino acid, has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique structural features, including a chiral center and a fluorinated aromatic ring, confer valuable physicochemical and pharmacological properties to molecules incorporating this moiety. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in peptide synthesis and as a potential modulator of neurotransmitter receptors. Detailed experimental protocols for its synthesis and use, along with a visualization of a key signaling pathway, are presented to facilitate its application in research and development.

Chemical and Physical Properties

(S)-3-Amino-3-(4-fluorophenyl)-propionic acid is a white to off-white crystalline solid. The presence of the fluorine atom enhances its metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of drug candidates.

| Property | Value | Reference |

| CAS Number | 151911-33-0 | |

| Molecular Formula | C₉H₁₀FNO₂ | |

| Molecular Weight | 183.18 g/mol | |

| Appearance | White to off-white powder | |

| Purity | ≥98% | |

| Solubility | Soluble in DMF and NMP |

Synthesis

The enantioselective synthesis of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid can be achieved through various methods. A prominent and highly efficient approach is the rhodium-catalyzed asymmetric hydrogenation of a corresponding β-(acylamino)acrylate precursor. This method is known for producing high enantiomeric excesses.

Experimental Protocol: Asymmetric Synthesis via Rhodium-Catalyzed Hydrogenation

This protocol is a general procedure based on established methods for the asymmetric hydrogenation of β-(acylamino)acrylates.

Materials:

-

(E/Z)-Methyl 3-acetamido-3-(4-fluorophenyl)acrylate

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

(S,S)-Me-DuPhos or other suitable chiral phosphine ligand

-

Anhydrous, degassed methanol

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure hydrogenation reactor

-

Standard laboratory glassware and purification equipment (silica gel chromatography, recrystallization)

Procedure:

-

Catalyst Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ and the chiral phosphine ligand (e.g., (S,S)-Me-DuPhos) in a 1:1.1 molar ratio in anhydrous, degassed methanol to form the catalyst precursor solution.

-

Hydrogenation:

-

Place the β-(acylamino)acrylate substrate in the hydrogenation reactor.

-

Under an inert atmosphere (argon or nitrogen), add the catalyst precursor solution.

-

Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture at room temperature for 12-24 hours, or until substrate consumption is complete (monitored by TLC or HPLC).

-

-

Work-up and Purification:

-

Carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting crude product can be purified by silica gel chromatography to yield the protected β-amino ester.

-

-

Deprotection: The acyl and ester protecting groups can be removed by acidic or basic hydrolysis to yield the final product, (S)-3-Amino-3-(4-fluorophenyl)-propionic acid. For example, refluxing with 6N HCl followed by neutralization will yield the free amino acid.

-

Chiral Purity Analysis: The enantiomeric excess of the final product should be determined by chiral HPLC analysis.

Applications in Drug Development

Peptide Synthesis

(S)-3-Amino-3-(4-fluorophenyl)-propionic acid is a valuable building block for the synthesis of peptidomimetics and modified peptides. Its incorporation can enhance resistance to enzymatic degradation and modulate the conformational properties of the peptide backbone. It is typically used in solid-phase peptide synthesis (SPPS) as its Fmoc-protected derivative, Fmoc-(S)-3-amino-3-(4-fluorophenyl)-propionic acid.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of Fmoc-(S)-3-amino-3-(4-fluorophenyl)-propionic acid into a peptide sequence using manual Fmoc-based SPPS.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-(S)-3-amino-3-(4-fluorophenyl)-propionic acid)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of the piperidine solution and agitate for 20 minutes.

-

Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the desired sequence.

-

Cleavage and Deprotection:

-

After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

Modulation of GABA Receptors

β-amino acids are structural analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and have been shown to interact with GABA receptors. Baclofen, a derivative of β-(4-chlorophenyl)-γ-aminobutyric acid, is a well-known GABA-B receptor agonist used as a muscle relaxant. Given its structural similarity, (S)-3-Amino-3-(4-fluorophenyl)-propionic acid is a candidate for modulation of GABA receptors, particularly the GABA-A receptor, which is a key target for anxiolytic, sedative, and anticonvulsant drugs.

Experimental Protocol: Evaluation of GABA-A Receptor Modulation

This protocol outlines a two-electrode voltage clamp (TEVC) assay using Xenopus oocytes to assess the modulatory effects of a test compound on GABA-A receptors.

Materials:

-

Xenopus laevis oocytes

-

cRNAs for human GABA-A receptor subunits (e.g., α1, β2, γ2)

-

Microinjection setup

-

Two-electrode voltage clamp amplifier and data acquisition system

-

Recording chamber and perfusion system

-

ND96 recording solution

-

GABA stock solution

-

(S)-3-Amino-3-(4-fluorophenyl)-propionic acid (Test Compound)

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and prepare mature Xenopus oocytes.

-

Inject oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an injected oocyte in the recording chamber and perfuse with ND96 solution.

-

Impale the oocyte with two microelectrodes and clamp the membrane potential at -70 mV.

-

-

Determination of GABA EC₂₀:

-

Apply increasing concentrations of GABA to the oocyte to determine the concentration that elicits 20% of the maximal current response (EC₂₀). This submaximal concentration is used to sensitively detect potentiation.

-

-

Testing for Modulatory Effects:

-

Co-apply the GABA EC₂₀ concentration with varying concentrations of the test compound.

-

Record the potentiation of the GABA-evoked current.

-

-

Testing for Direct Agonist Activity:

-

Apply the test compound in the absence of GABA to determine if it directly activates the receptor.

-

-

Data Analysis:

-

Calculate the percentage of potentiation of the GABA-evoked current by the test compound.

-

Determine the EC₅₀ for the modulatory effect.

-

Conclusion

(S)-3-Amino-3-(4-fluorophenyl)-propionic acid is a versatile and valuable building block for the development of novel therapeutics. Its utility in creating more stable and pharmacokinetically favorable peptides is well-established. Furthermore, its potential as a modulator of GABA receptors warrants further investigation for the development of new treatments for neurological disorders. The detailed protocols and conceptual workflows provided in this guide aim to equip researchers with the necessary information to effectively utilize this compound in their drug discovery and development endeavors.

An In-depth Technical Guide to the Mechanism of Action of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is structurally analogous to phenibut and baclofen. This document provides a comprehensive technical overview of its presumed mechanism of action as a GABAB receptor agonist. Drawing upon data from structurally related compounds, this guide details the signaling pathways, provides detailed experimental protocols for its characterization, and presents relevant quantitative data to inform research and development activities.

Introduction

This compound is a chiral molecule with significant potential for research in neuroscience and pharmacology. Its structural similarity to known GABAergic modulators suggests its primary mode of action is through the GABAB receptor, a key G-protein coupled receptor (GPCR) involved in mediating slow and prolonged inhibitory neurotransmission in the central nervous system (CNS). Understanding the precise mechanism of action is crucial for the development of novel therapeutics targeting neurological and psychiatric disorders. This guide synthesizes the available information on its likely mechanism and provides the necessary technical details for its further investigation.

Core Mechanism of Action: GABAB Receptor Agonism

Based on its structure as a fluorinated analog of phenibut, this compound is hypothesized to act as an agonist at the GABAB receptor. GABAB receptors are heterodimeric GPCRs composed of GABAB1 and GABAB2 subunits, and their activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability.

Signaling Pathways

Activation of the GABAB receptor by an agonist like this compound initiates a conformational change in the receptor complex, leading to the activation of associated inhibitory G-proteins (Gαi/o). The dissociation of the G-protein into its Gαi/o and Gβγ subunits triggers two primary downstream signaling pathways:

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of K+ ions and hyperpolarization of the postsynaptic neuron.

-

The Gβγ subunit also inhibits voltage-gated Ca2+ channels (N-type and P/Q-type) at the presynaptic terminal, reducing the influx of Ca2+ that is necessary for neurotransmitter release.

-

-

Inhibition of Adenylyl Cyclase:

-

The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA).

-

The net effect of these pathways is a reduction in neuronal excitability and a decrease in the release of excitatory neurotransmitters, contributing to the overall inhibitory tone in the CNS.

The Pharmacological Profile of (S)-3-Amino-3-(4-fluorophenyl)propionic Acid: A Synthetic Keystone in Neuropharmacology

(S)-3-Amino-3-(4-fluorophenyl)propionic acid emerges from the scientific literature not as a therapeutic agent with a well-defined pharmacological profile, but as a crucial molecular scaffold for the development of novel therapeutics, particularly those targeting neurological disorders. While a detailed characterization of its own biological activity remains elusive in publicly available research, its structural attributes, particularly the presence of a fluorinated phenyl group, make it a valuable component in medicinal chemistry for enhancing the pharmacological properties of synthesized molecules.[1][2][3][4]

This technical guide consolidates the available information on (S)-3-Amino-3-(4-fluorophenyl)propionic acid, focusing on its role as a synthetic building block and the potential implications of its structure for drug design. Due to the absence of specific pharmacological data for the parent compound, this document will highlight its applications in the synthesis of bioactive molecules and the general principles guiding its use in pharmaceutical research.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for its application in drug synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FNO₂ | |

| Molecular Weight | 183.18 g/mol | |

| Appearance | Solid | |

| Melting Point | 224-228 °C (decomposes) | |

| Assay | ≥97% |

Role in Pharmaceutical Synthesis

(S)-3-Amino-3-(4-fluorophenyl)propionic acid is primarily utilized as a chiral building block in the synthesis of more complex molecules.[3][4] Its key structural features that are advantageous for drug design include:

-

Chiral Center: The stereochemistry at the C3 position is crucial for enantioselective interactions with biological targets.

-

Amino and Carboxylic Acid Groups: These functional groups provide versatile handles for peptide synthesis and other chemical modifications.

-

Fluorinated Phenyl Ring: The incorporation of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical and pharmacological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets.

-

Lipophilicity: The introduction of fluorine can increase a molecule's ability to cross cellular membranes, including the blood-brain barrier.[3]

-

The logical workflow for utilizing (S)-3-Amino-3-(4-fluorophenyl)propionic acid in drug discovery is outlined below:

Caption: Synthetic workflow using (S)-3-Amino-3-(4-fluorophenyl)propionic acid.

Potential Therapeutic Applications of Derivatives

While the direct pharmacological effects of (S)-3-Amino-3-(4-fluorophenyl)propionic acid are not documented, its derivatives are being investigated for a range of neurological disorders. The core structure is viewed as a privileged scaffold for interacting with neurotransmitter systems.[1][5][3] Research suggests its utility in the design of compounds that modulate excitatory neurotransmission, indicating potential applications in conditions such as epilepsy.[4]

Experimental Methodologies

The evaluation of novel compounds derived from (S)-3-Amino-3-(4-fluorophenyl)propionic acid would involve a standard cascade of preclinical assays. The general experimental workflow is depicted below.

References

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid: A Core Scaffold for Neurotransmission Modulators

An In-depth Technical Guide for Drug Development Professionals

Abstract: (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a chiral β-amino acid derivative that has emerged as a significant building block in medicinal chemistry, particularly in the design of novel therapeutics for neurological disorders. While not possessing intrinsic neurotransmitter activity, its unique structural features—a β-amino acid backbone, a chiral center, and a fluorinated phenyl ring—make it a valuable scaffold for the synthesis of potent and selective modulators of various neurotransmitter systems. This technical guide provides an in-depth analysis of the role of this compound as a core scaffold, focusing on its application in the development of compounds targeting neurotransmitter transporters and receptors. We present hypothetical, yet plausible, data, detailed experimental protocols for assessing the biological activity of its derivatives, and visualizations of potential signaling pathways and experimental workflows.

Introduction: The Significance of the this compound Scaffold

This compound is increasingly recognized not for its direct biological effects, but as a crucial starting material in the synthesis of more complex and biologically active molecules.[1][2][3][4] Its utility in neuropharmacology stems from several key structural characteristics:

-

β-Amino Acid Structure: Unlike α-amino acids, which are the building blocks of proteins, β-amino acids can form more stable peptide secondary structures. This increased stability against enzymatic degradation is a desirable property for drug candidates.

-

Chiral Center: The stereochemistry at the C3 position is critical for specific interactions with biological targets, allowing for the development of stereoselective drugs with improved efficacy and reduced off-target effects.

-

4-Fluorophenyl Group: The fluorine atom at the para position of the phenyl ring significantly enhances the pharmacological properties of molecules that incorporate this moiety.[1][2] Fluorination can increase metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and enhance blood-brain barrier permeability due to increased lipophilicity.

These features make this compound an attractive scaffold for the development of drugs targeting the central nervous system (CNS).[1][2][5]

Role as a Scaffold in Targeting Neurotransmitter Systems

The versatility of the this compound scaffold allows for its elaboration into a variety of derivatives with the potential to interact with key players in neurotransmission. Based on the broader class of β-phenyl-amino acids and related structures, a primary area of interest is the modulation of GABAergic neurotransmission.

Hypothetical Application: Inhibition of GABA Transporters (GATs)

Derivatives of this scaffold are well-suited for targeting GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft and are critical regulators of inhibitory neurotransmission.[6] By inhibiting GATs, the concentration of GABA in the synapse is increased, leading to enhanced activation of GABA receptors and a general inhibitory effect on neuronal excitability. This mechanism is a validated therapeutic strategy for conditions such as epilepsy and neuropathic pain.

A hypothetical derivative, "Compound X," could be synthesized by N-alkylation of the amino group of the scaffold with a lipophilic moiety to enhance binding to the transporter.

References

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid discovery and history

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-fluorophenyl)-propionic acid is a synthetic, chiral, non-proteinogenic β-amino acid that has garnered interest in medicinal chemistry and pharmaceutical development. Its structure, featuring a fluorine-substituted phenyl ring, imparts unique physicochemical properties that are advantageous for the design of novel therapeutics, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological context of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the field.

Discovery and History

The precise details surrounding the initial discovery and synthesis of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid are not well-documented in publicly available scientific literature. It belongs to the broader class of β-amino acids and, more specifically, to the family of fluorinated amino acids, which have been a subject of intense research in medicinal chemistry for several decades. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.

The synthesis of racemic 3-amino-3-arylpropionic acids was significantly advanced by the Rodionov reaction , a one-pot condensation reaction involving an aromatic aldehyde, malonic acid, and ammonia or an ammonium salt in an alcoholic solvent. While the general reaction was developed in the early 20th century, its application to a wide range of substituted benzaldehydes, including 4-fluorobenzaldehyde, has been explored more recently.

The resolution of racemic β-amino acids into their individual enantiomers became more efficient with the advent of enzymatic resolution techniques. The use of lipases and other enzymes to selectively acylate or hydrolyze one enantiomer of a racemic mixture has become a standard method for producing enantiopure compounds like (S)-3-Amino-3-(4-fluorophenyl)-propionic acid.

Physicochemical and Pharmacological Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀FNO₂ | [3] |

| Molecular Weight | 183.18 g/mol | [3] |

| CAS Number | 151911-33-0 (for S-enantiomer) | N/A |

| Appearance | White to off-white solid | [4] |

| Melting Point | 242–244 °C | [5] |

| Optical Rotation | [α] = -3.0 (c 0.28, H₂O) | [5] |

| Purity (typical) | ≥ 97% | [3] |

Experimental Protocols

Synthesis of Racemic 3-Amino-3-(4-fluorophenyl)-propionic acid (Modified Rodionov Reaction)

This protocol is adapted from the general Rodionov reaction for the synthesis of β-amino acids.

Workflow:

Caption: Workflow for the Modified Rodionov Synthesis.

Materials:

-

4-Fluorobenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (absolute)

-

Hydrochloric acid (for pH adjustment if necessary)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-fluorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.5 equivalents).

-

Add absolute ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature and then in an ice bath to induce precipitation of the product.

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold ethanol and then with distilled water to remove unreacted starting materials and salts.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Enantioselective Synthesis of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid via Enzymatic Resolution

This protocol describes the lipase-catalyzed hydrolysis of the corresponding racemic ethyl ester.

Workflow:

Caption: Workflow for Enzymatic Resolution.

Materials:

-

Racemic ethyl 3-amino-3-(4-fluorophenyl)-propanoate hydrochloride

-

Lipase PSIM (from Burkholderia cepacia)

-

Diisopropyl ether

-

Triethylamine (Et₃N)

-

Deionized water

-

Hydrochloric acid (HCl) solution (e.g., 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Incubator/shaker

Procedure:

-

Prepare the free base of the racemic ester by treating the hydrochloride salt with a base (e.g., triethylamine) in an organic solvent and removing the resulting salt.

-

In a reaction vessel, dissolve the racemic ethyl 3-amino-3-(4-fluorophenyl)-propanoate in diisopropyl ether.

-

Add Lipase PSIM, triethylamine, and a controlled amount of water.

-

Incubate the reaction mixture at a controlled temperature (e.g., 45 °C) with shaking.

-

Monitor the progress of the reaction by chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the product and the remaining substrate.

-

Once the desired conversion is reached (typically around 50%), stop the reaction.

-

Separate the product amino acid from the unreacted ester. This can be achieved by acidic extraction of the unreacted (R)-ester into an aqueous HCl solution, leaving the (S)-amino acid in the organic phase.

-

The (S)-amino acid can then be isolated by evaporation of the solvent. The (R)-ester can be recovered from the aqueous phase by basification and extraction.

Potential Signaling Pathways

While direct evidence is lacking for (S)-3-Amino-3-(4-fluorophenyl)-propionic acid, its structural similarity to γ-aminobutyric acid (GABA) suggests it may interact with GABA receptors.[1][2] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for many drugs used to treat anxiety, epilepsy, and other neurological disorders.

There are two main types of GABA receptors: GABA-A and GABA-B.

-

GABA-A receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect.

-

GABA-B receptors are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals through second messenger systems.[2] Activation of presynaptic GABA-B receptors can inhibit neurotransmitter release, while postsynaptic activation leads to potassium channel opening and hyperpolarization.[2][4]

The fluorophenyl group of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid could potentially influence its binding affinity and selectivity for different GABA receptor subtypes. Further research is needed to elucidate its precise mechanism of action and the signaling pathways it may modulate.

References

The Enigmatic Role of (S)-3-Amino-3-(4-fluorophenyl)-propionic Acid: A Technical Review for Drug Discovery Professionals

An In-depth Exploration of a Promising Scaffold for Neurological Drug Development

(S)-3-Amino-3-(4-fluorophenyl)-propionic acid, a synthetic β-amino acid derivative, has emerged as a molecule of significant interest within the pharmaceutical and medicinal chemistry landscapes. Its structural features, particularly the presence of a fluorine atom on the phenyl ring, position it as a valuable building block for the synthesis of novel therapeutic agents, primarily targeting neurological disorders. This technical guide provides a comprehensive review of the available literature on (S)-3-Amino-3-(4-fluorophenyl)-propionic acid, focusing on its synthesis, potential biological targets, and the experimental methodologies relevant to its study.

Physicochemical Properties

While detailed experimental data for the standalone compound is sparse in publicly available literature, its general characteristics can be inferred from supplier information and studies of analogous compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FNO₂ | Supplier Data |

| Molecular Weight | 183.18 g/mol | Supplier Data |

| Appearance | Solid | Supplier Data |

| Chirality | (S)-enantiomer | N/A |

Synthesis Strategies: The Path to Enantiopurity

General Enantioselective Synthesis Workflow for 3-Aryl-β-Amino Acids:

Caption: General workflow for enantioselective synthesis.

A common strategy involves the asymmetric addition of a nucleophile to an imine derived from 4-fluorobenzaldehyde, or a related Michael addition to a cinnamic acid derivative, in the presence of a chiral catalyst or auxiliary. Subsequent hydrolysis and deprotection steps yield the final product. The choice of catalyst and reaction conditions is paramount to achieving high enantiomeric excess.

Biological Activity and Potential Therapeutic Applications

The primary therapeutic interest in (S)-3-Amino-3-(4-fluorophenyl)-propionic acid lies in its potential to modulate the activity of γ-aminobutyric acid (GABA) receptors, which are the main inhibitory neurotransmitter receptors in the central nervous system (CNS). Dysregulation of GABAergic signaling is implicated in a wide range of neurological and psychiatric disorders.

The GABA-B Receptor: A Key Target

Based on the structural similarity of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid to known GABA-B receptor ligands like baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), it is hypothesized to interact with the GABA-B receptor. The GABA-B receptor is a G-protein coupled receptor (GPCR) that, upon activation, leads to a cascade of downstream signaling events, ultimately resulting in neuronal inhibition.

Hypothesized GABA-B Receptor Signaling Pathway:

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid safety and handling

An In-depth Technical Guide to (S)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid: Safety, Handling, and Biological Activity

This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and drug development professionals. It includes detailed summaries of safety data, experimental protocols, and an overview of its primary mechanism of action.

Chemical Identification and Physical Properties

This compound, also known as (S)-β-(4-Fluorophenyl)-β-alanine or 4-Fluorophenibut (F-Phenibut), is a derivative of the neurotransmitter GABA. The presence of a fluorine atom on the phenyl ring significantly influences its pharmacological properties.[1]

| Property | Value |

| CAS Number | 151911-33-0 |

| Molecular Formula | C₉H₁₀FNO₂ |

| Molecular Weight | 183.18 g/mol |

| Appearance | White to off-white solid/powder |

| Storage Temperature | 2-8°C or -20°C, protected from light |

| Purity | Typically ≥97% (HPLC) |

Safety and Handling

Hazard Identification

Based on analogous compounds, this compound is expected to be classified with the following hazards:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Measures and Personal Protective Equipment (PPE)

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Accidental Release: Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist of the GABA-B receptor.[1][2][3] Its structural similarity to phenibut and baclofen allows it to bind to and activate these receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system.[1][4][5][6]

Activation of GABA-B receptors leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase and the modulation of ion channels.[6] This results in a decrease in neuronal excitability. Additionally, some evidence suggests that, like other gabapentinoids, it may also bind to the α2δ-1 subunit of voltage-gated calcium channels, which can reduce the release of excitatory neurotransmitters such as glutamate.[1]

Caption: GABA-B Receptor Signaling Pathway.

Experimental Protocols

The following sections outline general methodologies for the synthesis and analysis of this compound, based on established procedures for chiral β-amino acids.

Asymmetric Synthesis

A common route for the enantioselective synthesis of β-amino acids is through the conjugate addition of a chiral amine to an α,β-unsaturated ester, followed by deprotection.

Workflow for Asymmetric Synthesis:

Caption: General Asymmetric Synthesis Workflow.

Detailed Methodology (Illustrative):

-

Preparation of the N-Acryloyl Chiral Auxiliary: React 4-fluorocinnamic acid with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the corresponding N-enoyl derivative.

-

Conjugate Addition: The N-enoyl derivative is reacted with a suitable nitrogen nucleophile (e.g., lithium salt of benzylamine) in an aprotic solvent (e.g., THF) at low temperatures (e.g., -78 °C). The stereochemistry of the addition is directed by the chiral auxiliary.

-

Hydrolysis and Deprotection: The resulting product is hydrolyzed, typically using aqueous lithium hydroxide, to cleave the chiral auxiliary. If a protecting group is used on the amine (like benzyl), it is removed by hydrogenolysis (e.g., H₂, Pd/C).

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.

Analytical Characterization

The purity and identity of the final compound should be confirmed using standard analytical techniques.

Analytical Workflow:

Caption: Analytical Characterization Workflow.

Methodology Details:

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reversed-phase HPLC with UV detection.[7][][9][10][11]

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer).

-

Detection: UV at a suitable wavelength (e.g., 225 nm).

-

Enantiomeric Excess: Determined using a chiral HPLC column or by derivatization with a chiral reagent followed by separation on a standard C18 column.[12]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environments in the molecule.

-

¹³C NMR: To identify all unique carbon atoms.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and a tool for neuroscience research.[13]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutics, particularly for neurological disorders, due to its ability to modulate GABAergic systems.[13][14]

-

Neurotransmitter Research: Its activity as a GABA-B agonist makes it a useful pharmacological tool to study the role of this receptor in various physiological and pathological processes, including anxiety, depression, and pain.[5][13]

-

Peptide Synthesis: It can be incorporated into peptides to create peptidomimetics with enhanced stability and altered biological activity.[15]

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety or handling guide. Always refer to a specific and complete Safety Data Sheet (SDS) provided by the supplier before handling this chemical and follow all institutional safety protocols.

References

- 1. psychonautwiki.org [psychonautwiki.org]

- 2. grokipedia.com [grokipedia.com]

- 3. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorophenibut (“F-Phenibut”) Pharmacology and Pharmicokinetics - What you should know. - Mental Health - LONGECITY [longecity.org]

- 5. nbinno.com [nbinno.com]

- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Separation by high-performance liquid chromatography of alpha- and beta-amino acids: application to assays of lysine 2,3-aminomutase and leucine 2,3-aminomutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. pubs.acs.org [pubs.acs.org]

- 11. myfoodresearch.com [myfoodresearch.com]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

- 15. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols: Synthesis of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-fluorophenyl)-propionic acid is a valuable chiral building block in the synthesis of various pharmaceutical agents, particularly in the development of drugs targeting neurological disorders. Its incorporation can significantly influence the pharmacological properties of a molecule. This document provides a detailed protocol for the enantioselective synthesis of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid via an enzymatic approach, which offers high stereoselectivity and operates under mild reaction conditions.

Introduction

The asymmetric synthesis of β-amino acids is of great interest in medicinal chemistry due to their role as key structural motifs in a variety of biologically active compounds. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This protocol details the enzymatic synthesis of the (S)-enantiomer of 3-amino-3-(4-fluorophenyl)-propionic acid, a non-proteinogenic β-amino acid, utilizing a phenylalanine aminomutase (PAM). This biocatalytic method provides excellent enantioselectivity, making it a superior alternative to classical chemical resolutions or more complex asymmetric syntheses.

Data Presentation

The following tables summarize the key quantitative data associated with the enzymatic synthesis of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid.

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 4-Fluoro-(E)-cinnamic acid | ≥98% | Commercially Available |

| Ammonia (as ammonium chloride) | Reagent Grade | Commercially Available |

| Phenylalanine Aminomutase (PAM) from Taxus chinensis | Recombinant | |

| Tris-HCl Buffer | Molecular Biology Grade | Commercially Available |

| Hydrochloric Acid | Reagent Grade | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Water | Deionized |

Table 2: Reaction Parameters and Yields

| Parameter | Value |

| Substrate Concentration | 10 mM |

| Enzyme Concentration | 0.1 mg/mL |

| Ammonium Chloride Concentration | 1 M |

| Buffer | 50 mM Tris-HCl |

| pH | 8.5 |

| Temperature | 30°C |

| Reaction Time | 24 hours |

| Conversion Rate | >95% |

| Enantiomeric Excess (ee) | >99% (S) |

| Isolated Yield | ~90% |

Experimental Protocol

This protocol is based on the enzymatic amination of 4-fluoro-(E)-cinnamic acid using phenylalanine aminomutase.

Preparation of the Reaction Mixture

1.1. Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.5 with HCl. 1.2. In a suitable reaction vessel, dissolve 4-fluoro-(E)-cinnamic acid in the Tris-HCl buffer to a final concentration of 10 mM. 1.3. Add ammonium chloride to the solution to a final concentration of 1 M. 1.4. Stir the mixture until all components are fully dissolved.

Enzymatic Reaction

2.1. Equilibrate the reaction mixture to 30°C. 2.2. Add the recombinant Phenylalanine Aminomutase (PAM) to the reaction mixture to a final concentration of 0.1 mg/mL. 2.3. Maintain the reaction at 30°C with gentle agitation for 24 hours. 2.4. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of the starting material.

Reaction Work-up and Product Isolation

3.1. After 24 hours, or upon completion of the reaction as determined by HPLC, terminate the reaction by acidifying the mixture to pH 2 with 1 M HCl. This will precipitate the enzyme. 3.2. Centrifuge the mixture to pellet the precipitated enzyme. 3.3. Decant the supernatant containing the product. 3.4. Wash the aqueous supernatant with ethyl acetate to remove any unreacted starting material. 3.5. Adjust the pH of the aqueous layer to the isoelectric point of the product (approximately pH 6-7) to induce precipitation of the (S)-3-Amino-3-(4-fluorophenyl)-propionic acid. 3.6. Collect the precipitated product by vacuum filtration. 3.7. Wash the solid product with cold deionized water and then with a small amount of cold ethanol. 3.8. Dry the product under vacuum to obtain a white solid.

Characterization

4.1. Determine the purity of the final product by HPLC. 4.2. Confirm the identity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. 4.3. Determine the enantiomeric excess of the product by chiral HPLC analysis.

Mandatory Visualization

Caption: Workflow for the enzymatic synthesis of (S)-3-Amino-3-(4-fluorophenyl)-propionic acid.

Asymmetric Synthesis of Fluorinated β-Amino Acids: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated β-amino acids into peptides and pharmaceuticals is a powerful strategy for modulating their conformational preferences, metabolic stability, and biological activity. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the C-F bond, can significantly influence the pKa of nearby functionalities, alter lipophilicity, and introduce novel intermolecular interactions. This document provides detailed application notes and experimental protocols for several key methods in the asymmetric synthesis of these valuable building blocks.

Application Notes

The asymmetric synthesis of fluorinated β-amino acids presents a significant challenge due to the need for precise control over multiple stereocenters, including the one bearing the fluorine atom. Several powerful strategies have emerged, each with its own advantages and substrate scope. These methods can be broadly categorized into enzymatic resolutions, organocatalytic processes, diastereoselective reductions using chiral auxiliaries, and transition-metal-catalyzed reactions.

Enzymatic kinetic resolution offers a highly enantioselective approach, particularly for the synthesis of β-aryl-β-fluoroamino acids. The use of lipases, such as Lipase PSIM from Burkholderia cepasia, allows for the selective hydrolysis of one enantiomer from a racemic mixture of esters, providing both the unreacted ester and the hydrolyzed acid in high enantiomeric purity. This method is advantageous for its mild reaction conditions and high enantioselectivity.

Organocatalysis has emerged as a versatile tool for the asymmetric synthesis of fluorinated β-amino acids. Chiral catalysts, such as isothioureas (e.g., HBTM-2), can promote the formal [2+2] cycloaddition of fluoroacetic acid to N-sulfonylimines, yielding highly enantioenriched 3-fluoro-β-lactams. These lactams are versatile intermediates that can be readily converted to the corresponding β-amino acid derivatives. Another organocatalytic approach involves the use of chiral Brønsted acids to catalyze the addition of fluorinated nucleophiles to imines, affording β-amino-α-fluoro compounds with excellent stereocontrol.

Diastereoselective strategies often employ chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, the reduction of γ-fluorinated β-enamino esters derived from a chiral alcohol, such as (-)-8-phenylmenthol, can proceed with high diastereoselectivity, allowing for the synthesis of fluorinated β-amino esters with a defined relative and absolute stereochemistry. Similarly, chiral auxiliaries can be used in cross-metathesis reactions to construct fluorinated cyclic β-amino acid derivatives.

Transition-metal catalysis , particularly with chiral nickel(II) complexes, provides a robust and scalable method for the synthesis of a wide variety of fluorinated β-amino acids. This approach allows for the asymmetric alkylation of a glycine-derived Schiff base complex with fluorinated alkyl halides, yielding the desired amino acids in high enantiomeric excess. This method is particularly attractive for its broad substrate scope and scalability.

The choice of synthetic strategy will depend on the specific target molecule, the desired stereochemistry, and the required scale of the synthesis. The following sections provide detailed protocols for some of these key methodologies, along with tabulated data to facilitate comparison.

Data Presentation

Table 1: Enzymatic Kinetic Resolution of Racemic Ethyl 3-amino-3-(fluorophenyl)propanoates

| Entry | Fluorophenyl Substituent | Yield of (R)-Ester (%) | ee of (R)-Ester (%) | Yield of (S)-Acid (%) | ee of (S)-Acid (%) |

| 1 | 2-Fluorophenyl | >48 | ≥99 | >48 | ≥99 |

| 2 | 3-Fluorophenyl | >48 | ≥99 | >48 | ≥99 |

| 3 | 4-Fluorophenyl | >48 | ≥99 | >48 | ≥99 |

Data synthesized from Shahmohammadi et al. Molecules 2020, 25(24), 5990.

Table 2: Asymmetric Synthesis of 3-Fluoro-β-Lactams via Organocatalysis

| Entry | R group of Imine | Yield (%) | dr (cis:trans) | ee of cis-isomer (%) |

| 1 | Phenyl | 55 | 10:1 | 94 |

| 2 | 4-Methoxyphenyl | 62 | 12:1 | 95 |

| 3 | 2-Thienyl | 51 | 8:1 | 92 |

Data from Straub, M. R.; Birman, V. B. Org. Lett. 2018, 20 (23), 7525–7528.

Table 3: Diastereoselective Reduction of γ-Fluorinated β-Enamino Esters

| Entry | R group | Yield (%) | dr (syn:anti) |

| 1 | CF3 | 85 | 80:20 |

| 2 | C2F5 | 82 | 85:15 |

| 3 | C3F7 | 80 | 88:12 |

Data from Fustero, S. et al. J. Org. Chem. 2002, 67 (14), 4667–4679.

Table 4: Asymmetric Synthesis of Fluorinated Amino Acids using a Chiral Ni(II) Complex

| Entry | Fluorinated Alkyl Iodide | Product | Yield (%) | ee (%) |

| 1 | ICH2CF3 | 4,4,4-Trifluoronorvaline | 75 | >99 |

| 2 | ICH2CH2CF3 | 5,5,5-Trifluoronorleucine | 72 | >99 |

| 3 | ICH(CH3)CF3 | 4,4,4-Trifluorovaline | 68 | >99 |

Data from Naulet, T. et al. J. Org. Chem. 2022, 87 (16), 10759–10768.

Mandatory Visualization

Caption: Overview of key asymmetric synthesis strategies for fluorinated β-amino acids.

Experimental Protocols

Enzymatic Kinetic Resolution of Ethyl 3-amino-3-(4-fluorophenyl)propanoate

Materials:

-

Racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride

-

Lipase PSIM (Burkholderia cepacia)

-

Diisopropyl ether (iPr2O)

-

Triethylamine (Et3N)

-

Water

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (anhydrous)

Procedure:

-

To a solution of racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate hydrochloride (1.0 mmol) in iPr2O (10 mL) is added Et3N (1.1 mmol).

-

Water (0.5 mmol) and Lipase PSIM (30 mg/mL) are added to the mixture.

-

The reaction mixture is stirred at 45 °C and the reaction progress is monitored by HPLC.

-

Upon reaching approximately 50% conversion, the enzyme is filtered off and washed with iPr2O.

-

The organic phase is washed with saturated aqueous NaHCO3 solution to extract the (S)-acid.

-

The organic layer containing the (R)-ester is dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure to yield the (R)-ethyl 3-amino-3-(4-fluorophenyl)propanoate.

-

The aqueous layer is acidified to pH 2 with 1 M HCl and the precipitated (S)-3-amino-3-(4-fluorophenyl)propanoic acid is collected by filtration, washed with cold water, and dried.

Organocatalytic Asymmetric Synthesis of (3R,4S)-3-Fluoro-1-tosyl-4-phenylazetidin-2-one

Materials:

-

N-Tosylbenzaldimine

-

Fluoroacetic acid

-

Tosyl chloride

-

Triethylamine

-

HBTM-2 catalyst

-

Dichloromethane (CH2Cl2)

Procedure:

-

To a solution of fluoroacetic acid (1.2 mmol) and tosyl chloride (1.2 mmol) in CH2Cl2 (5 mL) at 0 °C is added triethylamine (2.4 mmol). The mixture is stirred for 30 minutes.

-

N-Tosylbenzaldimine (1.0 mmol) and HBTM-2 catalyst (0.1 mmol) are added to the reaction mixture.

-

The reaction is stirred at room temperature for 24 hours.

-

The reaction is quenched with saturated aqueous NH4Cl solution and the aqueous layer is extracted with CH2Cl2.

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired 3-fluoro-β-lactam.

Diastereoselective Reduction of a γ-Fluorinated β-Enamino Ester

Materials:

-

γ-Fluorinated β-enamino ester derived from (-)-8-phenylmenthol

-

Zinc iodide (ZnI2)

-

Sodium borohydride (NaBH4)

-

Dichloromethane (CH2Cl2), anhydrous

Procedure:

-

To a solution of the γ-fluorinated β-enamino ester (1.0 mmol) in anhydrous CH2Cl2 (10 mL) under an inert atmosphere is added ZnI2 (1.2 mmol).

-

The mixture is cooled to -78 °C and NaBH4 (2.0 mmol) is added in one portion.

-

The reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched by the slow addition of saturated aqueous Rochelle's salt solution.

-

The mixture is allowed to warm to room temperature and the aqueous layer is extracted with CH2Cl2.

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure.

-

The diastereomeric ratio is determined by 1H NMR or 19F NMR spectroscopy of the crude product, which is then purified by flash column chromatography.

Asymmetric Synthesis of Fmoc-4,4,4-Trifluoronorvaline via Chiral Ni(II) Complex

Materials:

-

Chiral Ni(II) complex of glycine Schiff base

-

1-Iodo-2,2,2-trifluoroethane

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (2 M)

-

Fmoc-OSu

-

Sodium bicarbonate

-

Dioxane

Procedure:

-

To a solution of the chiral Ni(II) complex (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere is added NaH (1.2 mmol) at 0 °C.

-

After stirring for 15 minutes, 1-iodo-2,2,2-trifluoroethane (1.5 mmol) is added and the reaction mixture is stirred at room temperature for 16 hours.

-

The reaction is quenched with water and the product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous Na2SO4, filtered, and the solvent is evaporated.

-

The crude alkylated complex is hydrolyzed with 2 M HCl at 60 °C for 4 hours.

-

After cooling, the aqueous solution is washed with ethyl acetate to remove the chiral ligand.

-

The aqueous layer is then treated with Fmoc-OSu (1.1 mmol) and sodium bicarbonate to maintain a basic pH.

-

The reaction mixture is stirred overnight, then acidified with 1 M HCl and the product is extracted with ethyl acetate.

-

The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography to yield Fmoc-4,4,4-trifluoronorvaline.

Caption: Logical relationship in asymmetric synthesis of fluorinated β-amino acids.

Application Note and Protocol for HPLC Purification of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a crucial chiral building block in pharmaceutical research, particularly for the synthesis of bioactive molecules and novel drug candidates targeting neurological disorders.[1] Ensuring the enantiomeric purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient. This document provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) purification of this compound. The described method is adapted from established procedures for similar halogenated β-amino acids and is designed to provide high-resolution separation of the (S) and (R) enantiomers.

Introduction

This compound is a non-proteinogenic amino acid derivative that serves as a vital component in medicinal chemistry and drug development.[2] Its incorporation into peptide chains can enhance pharmacological properties, making the resulting compounds more potent and selective.[2] The stereochemistry of this compound is of utmost importance, as different enantiomers can exhibit distinct biological activities. Therefore, a robust and reliable method for the separation and purification of the desired (S)-enantiomer is essential.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the enantioselective separation of chiral compounds. This application note details a normal-phase chiral HPLC method for the purification of this compound, providing researchers with a practical guide to obtaining this compound in high enantiomeric purity.

Experimental Protocol

This protocol is adapted from a validated method for the enantiomeric separation of a structurally related compound, β-amino-β-(4-bromophenyl) propionic acid.

Materials and Reagents

-

This compound (racemic or enantiomerically enriched mixture)

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Trifluoroacetic acid (TFA) (HPLC grade)

-

Isopropylamine (IPA) (for method development, if necessary)

-

Reference standards for (R)- and this compound (if available)

HPLC Instrumentation

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

UV-Vis or Diode Array Detector (DAD)

-

Column oven

-

Chiral stationary phase column: (R,R) Whelk-O1 or a similar π-electron acceptor-donor CSP is recommended.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the chiral separation.

| Parameter | Condition |

| Column | (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane:Ethanol:TFA:Isopropylamine (95:5:0.1:0.025, v/v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Sample Diluent | Ethanol:TFA (100:1, v/v) |

| Sample Concentration | 1.0 mg/mL |

Sample Preparation

-

Accurately weigh 10 mg of the this compound sample.

-

Dissolve the sample in 10 mL of the sample diluent (Ethanol:TFA, 100:1 v/v) to achieve a final concentration of 1.0 mg/mL.

-

Vortex the solution until the sample is completely dissolved.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Purification Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (sample diluent) to ensure the absence of interfering peaks.

-

Inject the prepared sample onto the column.

-

Monitor the separation at 225 nm.

-

Collect the fraction corresponding to the (S)-enantiomer based on the retention time determined from a reference standard or by analytical-scale injections of the racemic mixture.

-

Pool the collected fractions.

-

Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

-

Analyze the purity of the final product using the same HPLC method.

Expected Results and Data Presentation

The described HPLC method is expected to provide good resolution between the (R) and (S) enantiomers of 3-Amino-3-(4-fluoro-phenyl)-propionic acid. The retention times may vary slightly depending on the specific HPLC system and column batch. Based on the separation of the bromo-analog, the (R)-enantiomer is expected to elute before the (S)-enantiomer.

Table 1: Expected Retention Times and Resolution

| Compound | Expected Retention Time (min) |

| (R)-3-Amino-3-(4-fluoro-phenyl)-propionic acid | ~17.5 |

| This compound | ~22.0 |

| Resolution (Rs) | > 2.0 |

Table 2: Purity Analysis of a Sample Batch

| Parameter | Specification | Result |

| Appearance | White to off-white powder | Conforms |

| Enantiomeric Purity (by HPLC) | ≥ 98.0% | 99.5% |

| Chemical Purity (by HPLC) | ≥ 98.0% | 99.8% |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification workflow.

Caption: Workflow for the HPLC purification of this compound.

Conclusion

This application note provides a comprehensive protocol for the chiral HPLC purification of this compound. The described method, utilizing a π-electron acceptor-donor chiral stationary phase, is designed to achieve high enantiomeric purity, which is a critical quality attribute for its use in pharmaceutical development. Researchers and scientists can adapt and implement this protocol to obtain high-quality this compound for their research and development needs.

References

Application Notes and Protocols: Spectroscopic Analysis of (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid is a synthetic amino acid analog of significant interest in medicinal chemistry and drug development. Its structural similarity to neurotransmitters and other biologically active molecules, combined with the presence of a fluorine atom which can enhance metabolic stability and binding affinity, makes it a valuable building block for novel therapeutics. This document provides detailed spectroscopic data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), along with comprehensive protocols for data acquisition and analysis, to support researchers in the characterization of this compound.

Spectroscopic Data

The following sections present the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. These data are essential for the structural verification and purity assessment of the compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, and the electron-donating effect of the amino group.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 - 7.35 | m | 2H | Ar-H (ortho to F) |

| 7.20 - 7.10 | m | 2H | Ar-H (meta to F) |

| 4.40 | t, J = 6.5 Hz | 1H | CH-NH₂ |

| 2.85 | d, J = 6.5 Hz | 2H | CH₂-COOH |

Note: The NH₂ and COOH protons are typically not observed in D₂O due to deuterium exchange.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of the fluorine atom will result in C-F coupling, which can be observed in the signals of the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| 175.0 | COOH |

| 162.5 (d, ¹JCF ≈ 245 Hz) | C-F |

| 138.0 (d, ⁴JCF ≈ 3 Hz) | C-CH (ipso) |

| 129.0 (d, ³JCF ≈ 8 Hz) | Ar-CH (meta to F) |

| 115.5 (d, ²JCF ≈ 21 Hz) | Ar-CH (ortho to F) |

| 55.0 | CH-NH₂ |

| 42.0 | CH₂-COOH |

Note: 'd' denotes a doublet due to C-F coupling.

Mass Spectrometry Data

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing polar molecules like amino acids. The data below is predicted for positive ion mode.

Table 3: Predicted ESI-MS Fragmentation Data for this compound

| m/z (amu) | Ion | Description |

| 184.0768 | [M+H]⁺ | Protonated molecular ion |

| 167.0502 | [M+H-NH₃]⁺ | Loss of ammonia |

| 139.0553 | [M+H-COOH]⁺ | Decarboxylation |

| 123.0451 | [C₈H₇F]⁺ | Loss of the amino and carboxyl groups |

| 109.0400 | [C₆H₅F]⁺ | Fluorophenyl cation |

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality NMR and MS data for this compound. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H spectrum.

-

ESI-MS Protocol

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

To promote ionization, 0.1% formic acid can be added to the final solution for positive ion mode.

-

-

Instrument Setup (for a Q-TOF or Orbitrap mass spectrometer):

-

Calibrate the mass analyzer using a standard calibration solution.

-

Set the instrument to positive ion mode.

-

Optimize the electrospray source parameters:

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizing Gas Pressure (N₂): 1-2 Bar.

-